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  • Product: 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate
  • CAS: 1427380-99-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereochemistry and Isomers of 1,4-Dimethyl 1-Aminocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the stereochemistry and isomeric forms of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarbox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and isomeric forms of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate. As a Senior Application Scientist, this document synthesizes foundational principles of cyclic stereochemistry with actionable, field-proven methodologies for the separation, identification, and characterization of this molecule's stereoisomers. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity. This guide is intended to be an authoritative resource for researchers and professionals involved in drug discovery and development, where a thorough understanding of stereoisomerism is paramount for determining efficacy and safety.

Introduction: The Critical Role of Stereochemistry in Drug Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the pharmacological and toxicological properties of drug candidates.[1] Enantiomers, which are non-superimposable mirror images, can exhibit significantly different biological activities.[2][3] One enantiomer may be therapeutically active, while the other could be inactive, have a different pharmacological effect, or even be toxic.[2] This reality underscores the necessity for drug developers to meticulously characterize the stereoisomeric composition of any chiral compound.[4]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines requiring the stereoisomeric composition of a new drug to be well-defined.[5][6] These guidelines mandate the use of specialized chiral methods for the identification, characterization, separation, and measurement of enantiomers early in the drug development process.[5][7] This proactive approach is essential to avoid adverse effects and to optimize the therapeutic value of enantiomeric drugs.[2]

The subject of this guide, 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, is a disubstituted cyclohexane derivative. The cyclohexane ring is not planar and primarily adopts a stable chair conformation.[8] The spatial arrangement of the substituents on this ring gives rise to various stereoisomers, which will be the focus of this document.

Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The stereochemistry of 1,4-disubstituted cyclohexanes is primarily defined by cis-trans (geometric) isomerism.[9]

  • Cis isomer: Both substituents are on the same side of the ring.

  • Trans isomer: The substituents are on opposite sides of the ring.

These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[9]

Conformational Analysis

The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For 1,4-dimethylcyclohexane, a simpler analog, the stability of the conformers is well-understood:

  • cis-1,4-Dimethylcyclohexane: In either chair conformation, one methyl group is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). The two conformers are of equal energy.[8][10]

  • trans-1,4-Dimethylcyclohexane: One chair conformation has both methyl groups in equatorial positions (diequatorial or e,e), while the other has both in axial positions (diaxial or a,a).[8] The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[11][12]

Stereoisomers of 1,4-Dimethyl 1-Aminocyclohexane-1,4-dicarboxylate

For the title compound, the situation is more complex due to the presence of four different substituents on the cyclohexane ring at positions 1 and 4. However, the fundamental principles of cis and trans isomerism still apply to the relationship between the amino and the second carboxylate group.

The key stereochemical features to consider are:

  • Cis/Trans Isomerism: This will be determined by the relative orientation of the substituents at the C1 and C4 positions.

  • Chirality: The presence of chiral centers will lead to the possibility of enantiomers.

A critical point for 1,4-disubstituted cyclohexanes is that even if the substituents are different, the cis and trans isomers can be achiral if a plane of symmetry exists.[8] For instance, in cis-1,4-dimethylcyclohexane, a plane of symmetry passes through C1 and C4, rendering it a meso compound and optically inactive.[8][13] Similarly, the diequatorial conformer of trans-1,4-dimethylcyclohexane also possesses a plane of symmetry.

For 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, the asymmetry of the substitution at C1 (bearing both a methyl and an amino group) eliminates this plane of symmetry, making both the cis and trans isomers chiral and capable of existing as pairs of enantiomers.

Theoretically, we can expect the following stereoisomers:

  • (cis)-1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (a pair of enantiomers)

  • (trans)-1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (a pair of enantiomers)

Synthesis and Separation of Stereoisomers

The synthesis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate would likely start from a precursor like dimethyl 1,4-cyclohexanedicarboxylate.[14] The introduction of the amino and the second methyl group would need to be carefully planned to control the stereochemical outcome.

Synthetic Pathways

A potential synthetic route could involve the catalytic hydrogenation of dimethyl terephthalate to yield a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate.[14] Subsequent stereoselective reactions would be required to introduce the amino and methyl groups at the C1 position.

Another approach could utilize trans-1,4-diaminocyclohexane as a starting material, which can be synthesized from a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid.[15][16]

Separation of Stereoisomers

Given that the synthesis will likely produce a mixture of stereoisomers, robust separation techniques are essential.

3.2.1. Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation of enantiomers.[17] This can be achieved through:

  • Chiral Stationary Phases (CSPs): These are columns where a chiral substance is chemically bonded to the stationary support.[18] The enantiomers interact differently with the CSP, leading to different retention times.[18] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[18]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[18]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), as these are effective for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an amine additive like diethylamine or cyclohexylamine (0.1%) can improve peak shape for basic compounds like the target molecule.[19]

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid (0.1%).

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all stereoisomers.

  • Detection: Utilize a UV detector at a wavelength where the analyte absorbs. For confirmation and analysis in complex matrices, liquid chromatography-mass spectrometry (LC-MS) can be employed for its high selectivity.[20]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Dissolve Sample Dissolve Sample Injector Injector Dissolve Sample->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

3.2.2. Gas Chromatography (GC)

For volatile derivatives of the target compound, chiral GC with a cyclodextrin-based stationary phase can be an effective separation method.[21] The amine and carboxylic acid functional groups would likely need to be derivatized (e.g., trifluoroacetylation of the amine and esterification of the acid) to increase volatility.[21]

Spectroscopic and Crystallographic Characterization

Once separated, the absolute and relative stereochemistry of each isomer must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules, including isomers.[22]

  • ¹H and ¹³C NMR: These techniques can distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring.[23] For example, the chemical shifts of axial and equatorial protons are typically different.[24] In cyclohexane itself, at room temperature, rapid chair-flipping results in a single averaged signal.[25] However, in substituted cyclohexanes, distinct signals for different protons can often be resolved.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space interactions between protons, providing crucial information about their relative stereochemistry. For instance, a strong NOE between protons on substituents at C1 and C4 would suggest a cis relationship.

  • Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of enantiomers, allowing for their distinction and quantification in a racemic mixture.[7]

Experimental Protocol: NMR Analysis for Stereochemical Assignment

  • Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire high-resolution ¹H and ¹³C spectra.

  • 2D NMR:

    • Acquire a COSY spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

    • Acquire a NOESY or ROESY spectrum to determine spatial proximities.

  • Data Interpretation: Analyze coupling constants (J-values). Large vicinal coupling constants (around 10-13 Hz) between two ring protons are indicative of a trans-diaxial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial relationships.[22] Use NOE data to confirm the cis or trans configuration of the substituents.

G Purified Isomer Purified Isomer 1D NMR (1H, 13C) 1D NMR (1H, 13C) Purified Isomer->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) Purified Isomer->2D NMR (COSY, HSQC, HMBC, NOESY) Data Analysis Data Analysis 1D NMR (1H, 13C)->Data Analysis 2D NMR (COSY, HSQC, HMBC, NOESY)->Data Analysis Stereochemical Assignment Stereochemical Assignment Data Analysis->Stereochemical Assignment

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.[26] Obtaining a single crystal of suitable quality is often the most challenging step.[27]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the purified isomer in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Analysis: The resulting structure will reveal the precise bond lengths, bond angles, and torsional angles, confirming the relative and potentially the absolute stereochemistry.

Technique Information Provided Advantages Limitations
Chiral HPLC/GC Separation of enantiomers and diastereomers; Purity assessmentHigh resolution; QuantitativeRequires method development; Does not provide structural information directly
NMR Spectroscopy Relative stereochemistry (cis/trans); ConnectivityDetailed structural information in solutionAbsolute stereochemistry is challenging to determine; Can be complex to interpret
X-ray Crystallography Absolute and relative stereochemistry; Solid-state conformationUnambiguous structural determinationRequires a suitable single crystal

Pharmacological Implications and Regulatory Considerations

As previously stated, different stereoisomers can have vastly different pharmacological and toxicological profiles.[1][2][28] Therefore, it is imperative to evaluate the biological activity of each isolated stereoisomer of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate independently.

The FDA's policy on stereoisomeric drugs emphasizes that:

  • The quantitative isomeric composition of the material used in all studies (pharmacologic, toxicologic, and clinical) must be known.[5]

  • Quantitative assays for individual enantiomers in biological samples should be developed early in the drug development process.[5]

  • The choice to develop a single enantiomer or a racemate must be justified based on scientific data.[7]

Conclusion

The stereochemical landscape of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is multifaceted, involving both cis-trans diastereomerism and enantiomerism. A thorough understanding and characterization of these isomers are not merely academic exercises but are critical requirements for any drug development program involving this molecule. This guide has outlined the theoretical basis for the existence of these isomers and provided a practical, integrated approach for their synthesis, separation, and definitive characterization using state-of-the-art analytical techniques. By adhering to these principles and methodologies, researchers and drug development professionals can ensure the scientific rigor and regulatory compliance necessary to advance new chemical entities toward the clinic.

References

  • Aher, S., & Gite, S. (2012). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • Anonymous. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. e-PG Pathshala. [Link]

  • De Camp, W. H. (1992). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. [Link]

  • Gosavi, D., Salwe, K. J., Vimal, D., & Gupta, R. (2010). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • Anonymous. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. [Link]

  • Anonymous. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. (n.d.). Draw both cis- and trans-1,4-dimethylcyclohexane in their more stable chair conformations. Vaia. [Link]

  • Anonymous. (n.d.). Cyclic Stereochemistry. SlideShare. [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. BioPharma Services. [Link]

  • Britannica. (n.d.). cis-1,4-dimethylcyclohexane. Britannica. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. PubMed. [Link]

  • Anonymous. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • Kleinpeter, E., Sefkow, M., & Borsdorf, R. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. [Link]

  • Food and Drug Administration. (n.d.). FDA Development of new stereoisomeric drugs. ECA Academy. [Link]

  • Anonymous. (n.d.). stereochemistry of disubstituted cyclohexane. SlideShare. [Link]

  • Anonymous. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Anonymous. (2021). 1,4-Dimethylcyclohexane. Stereoelectronics. [Link]

  • Anonymous. (n.d.). achiral(r/s). University of Wisconsin-Platteville. [Link]

  • Horský, V., Schindler, O., Svobodová, R., & Sehnal, D. (2024). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC. [Link]

  • Anonymous. (n.d.). 876 MEASUREMENTS OF CYCLOHEXANE DERIVATIVES GENERAL DISCUSSION. RSC Publishing. [Link]

  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing. [Link]

  • Navarro-Vázquez, A., & Cobas, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. CDN. [Link]

  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. NIST WebBook. [Link]

  • Rossi, S., et al. (2011). Design and Scalable Synthesis of New Chiral Selectors. Part 2: Chiral Ionic Liquids Derived from Diaminocyclohexane and Histidine. ACS Publications. [Link]

  • Horský, V., Schindler, O., Svobodová, R., & Sehnal, D. (2026). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PubMed. [Link]

  • Anonymous. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Brown, P. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. [Link]

  • Anonymous. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Request PDF. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Brown, P. (2025). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Anonymous. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Pitt, J. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Foohey, W. L. (1962). Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
  • Anonymous. (1984). Preparation of trans cyclohexane 1,4-diamine.
  • Gable, R. W., & Tsanaktsidis, J. (2015). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. ResearchGate. [Link]

Sources

Exploratory

The Strategic Role of 1,4-Dimethyl 1-Aminocyclohexane-1,4-Dicarboxylate in Peptidomimetic Design

A Technical Whitepaper for Drug Development Professionals Published: March 19, 2026 Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by two fundamental flaws: rap...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Published: March 19, 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by two fundamental flaws: rapid proteolytic degradation and high conformational flexibility, which leads to poor oral bioavailability and off-target receptor activation. To overcome these limitations, modern drug development relies heavily on Conformationally Restricted Amino Acids (CRAAs) .

This technical guide explores the mechanistic utility and experimental integration of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (CAS: 1427380-99-1) [1]. As a C α -tetrasubstituted cyclic amino acid, this molecule serves as a powerful structural scaffold in peptidomimetic design. By enforcing rigid dihedral angles and providing a bifunctional handle for orthogonal modification, it enables the synthesis of highly stable, target-specific peptide therapeutics [2].

Structural and Mechanistic Rationale

The Power of C α -Tetrasubstitution

In a standard L-amino acid, the α -carbon is bonded to a single side chain and a hydrogen atom, allowing for significant rotational freedom around the ϕ (N-C α ) and ψ (C α -C) bonds. 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate eliminates this flexibility through C α -tetrasubstitution . The replacement of the α -hydrogen with a bulky cyclohexane ring creates severe steric hindrance. This physically restricts the Ramachandran space the residue can occupy, forcing the peptide backbone into pre-organized secondary structures (such as 310​ -helices or β -turns) [2].

Causality in Binding: By pre-organizing the peptide into its bioactive conformation, the entropic penalty ( −TΔS ) typically incurred during receptor binding is drastically reduced. The molecule does not need to "freeze" out of a flexible ensemble, leading to a highly favorable free energy of binding ( ΔG ) and sub-nanomolar affinities [3].

Bifunctional Versatility via the 1,4-Dicarboxylate

Unlike simple cyclic amino acids (e.g., 1-aminocyclohexane-1-carboxylic acid), the 1,4-dicarboxylate derivative offers a secondary functional vector.

  • The C1 Carboxylate: Utilized for backbone elongation in peptide synthesis.

  • The C4 Carboxylate: Serves as an orthogonal handle. It can be selectively deprotected to attach fluorophores, PEG chains for half-life extension, or cross-linkers for macrocyclization, all without disrupting the primary pharmacophore.

Mechanism P1 Peptidomimetic (CRAA Core) E1 Proteases (Trypsin/Pepsin) P1->E1 Encounters R1 Target Receptor (GPCR/Kinase) P1->R1 Binds O1 Steric Shielding (Degradation Blocked) E1->O1 Blocked O2 High-Affinity Binding (Pre-organized) R1->O2 Low Entropy Penalty

Caption: Mechanistic pathway of CRAA-induced protease resistance and receptor binding.

Pharmacokinetic & Pharmacodynamic (PK/PD) Enhancements

The incorporation of this specific cyclohexane-based CRAA fundamentally alters the physicochemical properties of the resulting peptidomimetic [3]. The table below summarizes the quantitative shifts in PK/PD parameters driven by the structural mechanics of the compound.

ParameterNative Peptide (L-Amino Acid)CRAA-Modified PeptidomimeticMechanistic Rationale
Proteolytic Half-Life ( t1/2​ ) < 30 minutes> 24 hoursThe massive steric bulk of the quaternary carbon physically blocks the protease catalytic triad from accessing the scissile amide bond.
Receptor Affinity ( Kd​ ) High nanomolarLow nanomolarPre-organization of ϕ and ψ angles minimizes the entropic penalty of binding.
Lipophilicity (LogP) Negative (Hydrophilic)Positive (Lipophilic)The aliphatic cyclohexane ring increases hydrophobic surface area, burying the polar backbone and aiding membrane/BBB permeation.
Conformational Entropy High (Flexible)Low (Rigid)C α -tetrasubstitution restricts rotational degrees of freedom in the peptide backbone.

Experimental Workflows: Synthesis and Incorporation

Because 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is highly sterically hindered, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail, resulting in truncated deletion sequences. The following protocols are engineered with specific causal adjustments to overcome these thermodynamic barriers.

Protocol 1: Preparation of the Fmoc-Protected Building Block

Before SPPS, the C1 methyl ester must be selectively hydrolyzed and the amine protected.

  • Selective Hydrolysis: Dissolve 1 eq of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate in a 3:1 mixture of THF/H 2​ O. Add 1.1 eq of LiOH at 0°C. Causality: The C1 ester is highly hindered; strict temperature control ensures the less hindered C4 ester remains intact if orthogonal protection is desired, though extended heating may be required for complete C1 saponification.

  • Fmoc Protection: Adjust pH to 8.5 using Na 2​ CO 3​ . Add 1.2 eq of Fmoc-OSu dissolved in dioxane. Stir for 12 hours at room temperature.

  • Self-Validation (LC-MS): Quench the reaction and analyze via LC-MS. The protocol is self-validating: if the mass of the unreacted starting material is detected, the steric bulk prevented Fmoc-OSu access, requiring the addition of a catalytic amount of DIPEA to drive the reaction to completion.

Protocol 2: Sterically Demanding SPPS Coupling

Coupling the next amino acid onto the sterically hindered amine of the cyclohexane ring requires highly reactive active esters.

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling: Dissolve 4 eq of the incoming Fmoc-amino acid, 4 eq of HATU , and 4 eq of HOAt in DMF. Add 8 eq of DIPEA. Causality: Standard DIC/HOBt coupling is insufficiently reactive for a quaternary amine. HATU/HOAt forms a highly reactive 7-azabenzotriazole active ester that can overcome the steric barrier of the cyclohexane ring.

  • Self-Validation (Kaiser Test): After 2 hours of coupling, wash the resin and perform a Kaiser test.

    • Negative (Yellow): Coupling successful. Proceed to next cycle.

    • Positive (Blue): Coupling incomplete. Do not proceed. The system validates the need for a double-coupling cycle using PyBOP and 2,4,6-collidine at 40°C to force the reaction.

SPPS_Workflow N1 1,4-dimethyl 1-aminocyclohexane- 1,4-dicarboxylate N2 Selective Hydrolysis (LiOH, THF/H2O) N1->N2 Step 1 N3 Fmoc Protection (Fmoc-OSu, DIPEA) N2->N3 Step 2 N4 SPPS Coupling (HATU/HOAt, Resin) N3->N4 Step 3 N5 Kaiser Test Validation & Cleavage N4->N5 Step 4

Caption: Workflow for the incorporation of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate into SPPS.

Conclusion

The integration of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate into peptidomimetic libraries represents a paradigm shift in overcoming the inherent liabilities of peptide drugs. By leveraging C α -tetrasubstitution and the unique geometry of the cyclohexane ring, drug developers can engineer molecules that possess the high specificity of biologics alongside the proteolytic stability and bioavailability of small molecules. Strict adherence to specialized, self-validating synthetic protocols—specifically utilizing highly reactive coupling reagents—is mandatory to successfully harness this building block.

References

  • NextSDS. "1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate — Chemical Substance Information." NextSDS Chemical Database.
  • Publikationsserver der Universität Regensburg. "Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics." Universität Regensburg.
  • The Journal of Organic Chemistry. "Conformationally Restricted Nonchiral Pipecolic Acid Analogues." ACS Publications.
Foundational

Thermodynamic stability of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

An In-depth Technical Guide to the Thermodynamic Stability of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, a substituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. The stability of such molecules is intrinsically linked to their three-dimensional structure, which dictates their biological activity and physical properties. This document delves into the conformational isomers of the title compound, the energetic penalties associated with substituent positioning, and the intricate interplay of steric and electronic effects. We will explore both experimental and computational methodologies for elucidating the thermodynamic landscape of this molecule, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting its behavior.

Introduction: The Significance of Conformational Stability in Drug Design

The therapeutic efficacy of a small molecule drug is not solely dependent on its chemical formula but is critically governed by its three-dimensional conformation. Cyclohexane rings are common scaffolds in pharmaceuticals, and their substituted derivatives can exist in various spatial arrangements, primarily the low-energy chair conformations. The axial or equatorial orientation of substituents can dramatically alter the molecule's shape, polarity, and ability to interact with biological targets. Consequently, a thorough understanding of the thermodynamic stability of different conformers and isomers is paramount in the rational design of novel therapeutics.

1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate presents a fascinating case study in conformational analysis. With four substituents—an amino group, two methyl esters, and a methyl group—the molecule's preferred conformation is a result of a delicate balance between steric hindrance and potential intramolecular interactions. This guide will systematically dissect these factors to provide a clear picture of the molecule's thermodynamic landscape.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain[1][2]. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring)[3][4]. Through a process called "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa[4].

For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on the same side of the ring[3][5].

In 1,4-disubstituted cyclohexanes, we must consider both cis and trans isomers.

  • Cis Isomers: The two substituents are on the same face of the ring. In a chair conformation, one substituent will be axial and the other equatorial (a,e). A ring flip results in an alternative chair form where the substituent positions are swapped (e,a). If the substituents are different, the two chair conformers will have different energies.[1][6]

  • Trans Isomers: The two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one with both substituents equatorial (e,e) and another with both substituents axial (a,a)[1].

The relative stability of these conformers is dictated by the steric bulk of the substituents and any additional electronic interactions.

Conformational Analysis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

To analyze the thermodynamic stability of the title compound, we must first consider its potential isomers and their respective chair conformations. The naming "1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate" implies the presence of an amino group and a methyl group on C1, and a methoxycarbonyl group on C4. This leads to two primary considerations: the relative stereochemistry of the substituents at C1 and C4 (cis or trans), and the chirality at C1. For this analysis, we will focus on the conformational equilibria of the cis and trans diastereomers.

A-Values: Quantifying Steric Preference

The "A-value" of a substituent is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane at room temperature[7]. It provides a quantitative measure of the steric bulk of a substituent. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Source
-CH₃~1.74[7][8]
-NH₂~1.2 - 1.6[7]
-COOCH₃~1.1 - 1.2[7]

These values are additive in many cases, allowing for an estimation of the relative stability of different conformers in polysubstituted cyclohexanes[7]. However, for molecules with polar groups, this additivity can break down due to electrostatic interactions[9][10].

Conformational Equilibrium of the Trans Isomer

For the trans isomer, the amino and methoxycarbonyl groups are on opposite faces of the ring. This results in two possible chair conformations: one with both groups equatorial (diequatorial) and one with both groups axial (diaxial).

cluster_trans Trans Isomer Conformational Equilibrium trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip

Conformational equilibrium of trans-1,4-disubstituted cyclohexane.

Given the significant A-values of both the amino and methoxycarbonyl groups, the diequatorial conformer will be substantially more stable than the diaxial conformer. The diaxial conformer would suffer from severe 1,3-diaxial interactions from both substituents.

Conformational Equilibrium of the Cis Isomer

For the cis isomer, the amino and methoxycarbonyl groups are on the same face of the ring. This leads to two non-equivalent chair conformations, with one group axial and the other equatorial.

cluster_cis Cis Isomer Conformational Equilibrium cis_ae Conformer A (e.g., Amino-equatorial, Ester-axial) cis_ea Conformer B (e.g., Amino-axial, Ester-equatorial) cis_ae->cis_ea Ring Flip cluster_nmr Low-Temperature NMR Workflow prep Sample Preparation rt_spec Room Temperature Spectrum prep->rt_spec cool Cooling in NMR Probe rt_spec->cool observe Observe Coalescence and Signal Splitting cool->observe integrate Integrate Signals of Conformers observe->integrate calc Calculate Keq and ΔG° integrate->calc

Workflow for determining conformational equilibrium by NMR.
Bomb Calorimetry for Isomer Stability

Principle: Bomb calorimetry measures the heat of combustion (ΔH°c) of a substance. By comparing the heats of combustion of different isomers, their relative thermodynamic stabilities can be determined. A more stable isomer will have a lower potential energy and will therefore release less heat upon combustion.

Experimental Protocol:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a known amount of a standard substance with a precisely known heat of combustion, such as benzoic acid.[1][6]

  • Sample Preparation: A precisely weighed pellet of the 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate isomer is placed in the sample holder of the bomb. A fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).

  • Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from the nitrogen in the amino group).

  • Comparison: The heats of combustion of the cis and trans isomers are compared. The isomer with the less exothermic heat of combustion is the more thermodynamically stable.

cluster_calorimetry Bomb Calorimetry Workflow calibrate Calibrate Calorimeter prep_sample Prepare and Weigh Sample Pellet calibrate->prep_sample pressurize Pressurize Bomb with Oxygen prep_sample->pressurize combust Ignite Sample pressurize->combust measure_temp Measure Temperature Change combust->measure_temp calc_dhc Calculate Heat of Combustion measure_temp->calc_dhc

Workflow for determining heat of combustion.

Computational Chemistry: An In Silico Approach

Computational methods, particularly density functional theory (DFT), provide a powerful tool for predicting the relative stabilities of conformers and isomers.

Workflow:

  • Structure Generation: Build the 3D structures of all possible conformers of the cis and trans isomers of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate.

  • Geometry Optimization: Perform a geometry optimization for each structure using a suitable level of theory (e.g., B3LYP with a 6-31G* or larger basis set) to find the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers and isomers to predict their relative stabilities. The structure with the lowest Gibbs free energy is the most thermodynamically stable.

Synthesis and Conclusion

The synthesis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate would likely involve modifications of known procedures for creating substituted cyclohexanes, potentially starting from a derivative of terephthalic acid followed by hydrogenation and subsequent functional group manipulations.[11] The specific synthetic route would influence the initial ratio of cis and trans isomers.

References

  • Aimil. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Columbia University. EXPERIMENT 3: BOMB CALORIMETRY. [Link]

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6587-6588.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • University of California, Irvine. Bomb Calorimetry. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

  • Wiberg, K. B., et al. (1995). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 60(7), 1854-1863.
  • Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
  • Chemistry Stack Exchange. (2021, May 28). Why is the A-value of methoxy group lower than that of the hydroxyl group?[Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Fasano, V., et al. (2020). How Big is the Pinacol Boronic Ester as a Substituent?
  • NIST. 1,4-Cyclohexadiene. [Link]

  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-435.
  • Schaefer, T., & Schneider, W. G. (1960). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 38(11), 2066-2073.
  • Fulem, M., et al. (2024). Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. Energy & Fuels.
  • Squillacote, M. E., et al. (1995). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. The Journal of Organic Chemistry, 60(5), 1183-1188.
  • Wood, G., & Miskow, M. H. (1969). Conformational analysis of trans-1,4-dihalocyclohexanes. Tetrahedron Letters, 10(14), 1109-1112.
  • Aviyente, V., et al. (1998). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Molecular Structure: THEOCHEM, 431(1-2), 119-132.
  • Kotha, S. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(11), 3541-3576.
  • Squillacote, M., et al. (1995). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 60(5), 1183-1188.
  • PubChem. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • Duarte, D. J. R., et al. (2015). Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives.
  • Squillacote, M. E., et al. (1991). Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 113(22), 8344-8352.
  • Chemical Substance Information. 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate. [Link]

  • SlideShare. (2016, May 2). stereochemistry of disubstituted cyclohexane. [Link]

  • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

  • Osorio-Martinez, C., et al. (2010). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Molecular Structure: THEOCHEM, 940(1-3), 56-63.
  • Tsanaktsidis, J., et al. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189-192.
  • Vaz, B., et al. (2019).
  • Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S.
  • Lin, Y. L., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • Organic Syntheses. 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. [Link]

  • Wang, J., et al. (2012). Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Incorporation of 1,4-Dimethyl 1-Aminocyclohexane-1,4-dicarboxylate into Peptides using Advanced Solid-Phase Synthesis Techniques

Abstract The incorporation of non-natural, conformationally restricted amino acids into peptides is a cornerstone of modern drug discovery, offering enhanced metabolic stability, improved binding affinity, and controlled...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural, conformationally restricted amino acids into peptides is a cornerstone of modern drug discovery, offering enhanced metabolic stability, improved binding affinity, and controlled secondary structures.[1] This guide provides a detailed protocol for the incorporation of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, a sterically hindered, cyclic dicarboxylic amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). We address the primary challenges associated with this building block: the steric hindrance at the α-carbon and the need for an orthogonal protection strategy for the two carboxyl groups. This document outlines the synthesis of a versatile, orthogonally protected building block, provides a robust SPPS protocol using high-efficiency coupling reagents, and discusses post-synthesis modification strategies.

Introduction: The Rationale for Constrained Scaffolds

Peptides are highly specific signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and high conformational flexibility. Introducing rigid structural elements, such as cyclic non-natural amino acids, can lock the peptide backbone into a bioactive conformation, thereby increasing receptor affinity and resistance to enzymatic degradation.[1][2] The target molecule, 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, offers a rigid cyclohexane scaffold. Its geminal amino and carboxyl groups at the C1 position, combined with a second carboxyl group at the C4 position, present a unique three-dimensional structure for creating novel peptide architectures, including complex cyclic peptides and molecular scaffolds.[3]

However, the α,α-disubstituted nature of the C1 position creates significant steric hindrance, which complicates peptide bond formation.[4] Furthermore, the presence of two carboxylic acid functional groups necessitates a sophisticated orthogonal protection scheme to enable selective peptide bond formation at one site while preserving the other for subsequent modification or deprotection.[5] This guide provides the necessary theoretical background and practical protocols to overcome these challenges.

Part 1: Synthesis of an Orthogonally Protected Building Block

To effectively utilize 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate in standard Fmoc-based SPPS, it must first be converted into a suitable building block. This involves N-terminal Fmoc protection and differential protection of the two carboxyl groups. An ideal strategy employs a methyl (Me) ester for one carboxyl group and a tert-butyl (tBu) ester for the other. This Me/tBu combination is orthogonal to the base-labile Fmoc group and allows for selective deprotection later. The tBu group can be removed with trifluoroacetic acid (TFA) during final cleavage, while the methyl ester remains intact, or vice-versa if other protection schemes are used.

Protocol 1: Synthesis of Fmoc-1-amino-4-(tert-butoxycarbonyl)cyclohexane-1,4-dicarboxylic acid methyl ester

This multi-step synthesis starts from a commercially available or synthesized precursor and creates a building block ready for SPPS.

Step 1: Mono-saponification of a Dimethyl Ester Precursor

  • Dissolve the starting material, dimethyl 1,4-cyclohexanedicarboxylate, in a suitable solvent like methanol.

  • Add one equivalent of potassium hydroxide (KOH) dissolved in water, dropwise, at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Acidify the reaction mixture with 1M HCl to protonate the carboxylate.

  • Extract the mono-acid product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Introduction of the Amino Group (e.g., via Curtius Rearrangement)

  • Convert the free carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA) in an inert solvent (e.g., toluene).

  • Heat the mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Trap the isocyanate with tert-butanol to form a Boc-protected amine.

  • Hydrolyze the remaining methyl ester under basic conditions, followed by re-esterification to ensure the desired orthogonal protection is in place if necessary. This step is highly dependent on the chosen synthetic route and may require significant optimization.

Step 3: N-terminal Fmoc Protection

  • Remove the Boc protecting group from the amine using a strong acid like TFA in dichloromethane (DCM).

  • Neutralize the resulting amine salt with a non-nucleophilic base (e.g., DIPEA).

  • Dissolve the free amine in a solvent mixture such as 1,4-dioxane and water.

  • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base like sodium bicarbonate.

  • Stir at room temperature for 4-6 hours until the reaction is complete.

  • Perform an aqueous workup and purify the final product by column chromatography to yield the target building block.

G cluster_0 Building Block Synthesis Workflow A Dimethyl 1,4-cyclohexanedicarboxylate B Mono-saponification (1 eq. KOH) A->B C Mono-acid Mono-ester B->C D Curtius Rearrangement (DPPA, heat) C->D E Boc-protected Amine D->E F Boc Deprotection (TFA) E->F G Free Amine F->G H Fmoc Protection (Fmoc-OSu) G->H I Final Building Block: Fmoc-Aaa(COOtBu)-OMe H->I

Caption: Workflow for synthesizing the orthogonally protected amino acid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge during SPPS is the coupling of the sterically hindered α,α-disubstituted amino acid.[6] Standard coupling reagents may result in low yields or incomplete reactions. Therefore, the use of highly potent coupling reagents is mandatory.

Principle of Hindered Coupling

The nucleophilic attack of the resin-bound free amine on the activated carboxyl group of the incoming amino acid is sterically shielded by the substituents on the α-carbon. To overcome this, the carboxyl group must be converted into a highly reactive activated species. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP, are exceptionally effective because they generate highly reactive OAt or O-6-ClBt esters, respectively.[7]

Coupling ReagentActivating GroupAdvantagesConsiderations
HBTU/TBTU HOBtCost-effective, good for standard couplings.May be insufficient for severely hindered couplings.[8]
HATU/HCTU HOAt / 6-Cl-HOBtHighly reactive, excellent for hindered couplings. HOAt provides anchimeric assistance.[6]Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess in solution phase.
COMU OxymaPureHigh reactivity, comparable to HATU. Safer (non-explosive byproducts).[6]Newer reagent, may require specific optimization.
PyBOP/PyAOP HOBt / HOAtPhosphonium salts; do not cause guanidinylation side reaction.Byproducts can be more difficult to wash away.
Protocol 2: Automated SPPS Cycle for Incorporating the Hindered Amino Acid

This protocol assumes a standard Fmoc/tBu SPPS strategy on an automated synthesizer.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl chloride for C-terminal acids).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Standard Amino Acid Coupling (Prior to hindered residue):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Add the standard Fmoc-amino acid (4 eq.), a coupling reagent like HCTU (3.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.). Allow to react for 30-45 minutes.

  • Washing: Wash with DMF.

3. Hindered Amino Acid Coupling Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (2 times), followed by DMF (3 times) to ensure complete removal of piperidine.

  • Activation & Coupling (Double Coupling Recommended):

    • Activation: In a separate vessel, pre-activate the custom building block (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • First Coupling: Add the activated mixture to the resin and allow it to react for 2 hours.

    • Washing: Wash the resin with DMF (3 times).

    • Second Coupling: Repeat the activation and coupling step with a fresh mixture of reagents for another 2 hours to drive the reaction to completion.

  • Capping (Optional but Recommended):

    • After coupling, wash the resin with DMF.

    • Treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes to block any unreacted free amines.

  • Washing: Wash thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next cycle.

G cluster_1 SPPS Cycle for Hindered Amino Acid Start Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Expose Amine Coupling1 1st Coupling (2 hours) Wash1->Coupling1 Activation Pre-activate Hindered AA (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) Activation->Coupling1 Add Activated AA Coupling2 2nd Coupling (2 hours) Activation->Coupling2 Add Fresh Activated AA Wash2 DMF Wash Coupling1->Wash2 Wash2->Coupling2 Wash3 DMF Wash Coupling2->Wash3 Capping Capping (Optional) (Acetic Anhydride) Wash3->Capping End Peptide Elongated Capping->End

Caption: Recommended SPPS cycle emphasizing double coupling for the hindered residue.

Part 3: Post-Synthesis Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

Protocol 3: Global Deprotection and Cleavage
  • Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS). Adjust scavengers based on the peptide sequence (e.g., add thioanisole for Arg(Pbf)).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Incubation: Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Part 4: Characterization

The final product should be analyzed to confirm its identity and purity.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure successful incorporation of the custom amino acid.

References

  • The Royal Society of Chemistry. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Oh, D., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. PMC - NIH.
  • Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Gao, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, Oxford Academic.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Danishefsky, S. J., et al. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.
  • BioIVT. (2026). Beyond GLP-1: Preclinical hurdles and solutions for next-generation peptide therapeutics.
  • Gao, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ECHA. (n.d.). 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate — Chemical Substance Information.
  • BLDpharm. (n.d.). 1427380-99-1|1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate.
  • Fields, G. B., & Noble, R. L. (1990). Introduction to Peptide Synthesis. PMC - NIH.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
  • Wang, S. S. (1980). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed - NIH.

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Cycloaliphatic Polyamides from 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

Introduction High-performance polymers are essential for advanced applications across various industries, from aerospace to biomedical devices. Polyamides, a class of polymers characterized by the repeating amide linkage...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-performance polymers are essential for advanced applications across various industries, from aerospace to biomedical devices. Polyamides, a class of polymers characterized by the repeating amide linkage, are renowned for their excellent thermal and mechanical properties.[1] The introduction of cycloaliphatic units into the polymer backbone can further enhance these properties, leading to materials with increased rigidity, higher glass transition temperatures, and improved thermal stability.[2][3]

This document provides detailed application notes and protocols for the use of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate , a novel AB-type monomer, in the synthesis of advanced cycloaliphatic polyamides. As an AB-type monomer, this compound possesses both an amine and two carboxylate functionalities, enabling self-condensation polymerization, which can simplify the polymerization process by eliminating the need for precise stoichiometric balancing of two different monomers.[4][5] The unique structure of this monomer, featuring a cyclohexane ring and a gem-dimethyl group, is anticipated to yield polyamides with a unique combination of properties.

Scientific Rationale and Expected Polymer Properties

The molecular architecture of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is expected to impart several desirable characteristics to the resulting polyamides:

  • Enhanced Thermal Stability: The rigid cycloaliphatic ring in the polymer backbone restricts chain mobility, which is expected to result in a high glass transition temperature (Tg) and excellent thermal stability, making these polyamides suitable for high-temperature applications.[2]

  • Improved Solubility: While the cyclohexane ring adds rigidity, the presence of the gem-dimethyl group can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in common organic solvents.[2] This is a significant advantage for polymer processing and characterization.

  • Good Mechanical Properties: The inherent rigidity of the cycloaliphatic structure is anticipated to contribute to high tensile strength and modulus in the resulting polyamides.[6]

  • Processability: The AB-type nature of the monomer simplifies the polymerization process, as the 1:1 stoichiometry of reactive groups is inherent to the molecule.[7] This facilitates the synthesis of high molecular weight polymers.[4]

Applications

Based on the expected properties, polyamides derived from 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate are promising candidates for a range of applications, including:

  • Advanced Composites: As a matrix material for fiber-reinforced composites requiring high thermal and mechanical performance.

  • Engineering Plastics: For the fabrication of components that need to withstand harsh thermal and chemical environments.

  • Membranes: For gas separation or filtration applications where good solubility for membrane casting and high thermal stability are required.

  • Biomedical Materials: The biocompatibility of polyamides, combined with the potential for tailored properties, could make these materials suitable for certain biomedical applications, pending further toxicological evaluation.

Experimental Protocols

Two primary methods for the synthesis of polyamides from 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate are presented: Melt Polycondensation and Solution Polycondensation.

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and environmental friendliness.[8]

Materials:

  • 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

  • Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)

  • High-vacuum pump

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

Procedure:

  • Monomer and Catalyst Charging: Charge the 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate monomer and a catalytic amount of antimony trioxide (e.g., 0.05 mol%) into the glass reactor.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Initial Heating: Heat the reactor to a temperature just above the melting point of the monomer while maintaining a slow nitrogen flow.

  • Ester-Amide Interchange: Once the monomer is molten, increase the temperature to 180-220°C and stir the mixture. Methanol will begin to distill off as the polycondensation reaction initiates.

  • Vacuum Application: After the initial distillation of methanol subsides (typically 1-2 hours), gradually apply a vacuum to the system to remove the remaining methanol and drive the polymerization to completion.

  • Polymerization: Continue the reaction under high vacuum at 220-260°C for several hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Polymer Recovery: Once the desired viscosity is achieved, cool the reactor under a nitrogen atmosphere. The solid polymer can then be recovered from the reactor.

Melt_Polycondensation_Workflow Monomer Monomer & Catalyst in Reactor Purge Purge with N2 Monomer->Purge Melt Heat to Melt Purge->Melt React Polycondensation (180-220°C) Melt->React Methanol Distills Vacuum Apply Vacuum (220-260°C) React->Vacuum Increase Viscosity Recover Cool & Recover Polymer Vacuum->Recover

Caption: Workflow for Melt Polycondensation.

Protocol 2: Solution Polycondensation

Solution polycondensation allows for better temperature control and is suitable for producing smaller quantities of polymer for research purposes.

Materials:

  • 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate

  • High-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Condensing agent (e.g., triphenyl phosphite (TPP)) and pyridine[9]

  • Methanol

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate in anhydrous NMP. If solubility is an issue, add LiCl (e.g., 5% w/v) and stir until a homogeneous solution is formed.

  • Inert Atmosphere: Purge the flask with dry nitrogen.

  • Addition of Reagents: Add pyridine and then triphenyl phosphite to the stirred solution under a nitrogen atmosphere.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Solution_Polycondensation_Workflow Monomer Dissolve Monomer in NMP/LiCl Purge Purge with N2 Monomer->Purge Reagents Add Pyridine & TPP Purge->Reagents React Heat to 100-120°C Reagents->React Precipitate Precipitate in Methanol React->Precipitate Purify Filter & Wash Precipitate->Purify Dry Vacuum Dry Purify->Dry Polymer Purified Polymer Dry->Polymer

Caption: Workflow for Solution Polycondensation.

Characterization of the Resulting Polyamides

The successful synthesis and properties of the polyamides can be confirmed using a variety of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage, look for characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1650 cm⁻¹) absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer repeating unit and confirm the successful polymerization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature. Cycloaliphatic polyamides are expected to show high thermal stability.[2]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. A high Tg is indicative of a rigid polymer backbone.[2]

Data Presentation

The following table presents expected properties of polyamides derived from 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, based on literature values for similar cycloaliphatic polyamides.

PropertyExpected ValueRationale/Reference
Glass Transition Temperature (Tg)> 150 °CThe rigid cycloaliphatic ring restricts chain motion.[2]
5% Weight Loss Temperature (TGA)> 400 °CHigh thermal stability is characteristic of cycloaliphatic and aromatic polyamides.
SolubilitySoluble in aprotic polar solventsThe gem-dimethyl group may disrupt packing, enhancing solubility.[2]
Molecular Weight (Mn)15,000 - 50,000 g/mol Achievable through controlled polycondensation.[10]

Conclusion

1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is a promising AB-type monomer for the synthesis of novel cycloaliphatic polyamides. The unique combination of a rigid cyclohexane backbone and a solubility-enhancing gem-dimethyl group is anticipated to yield high-performance polymers with a favorable balance of thermal stability, mechanical strength, and processability. The protocols provided herein offer a starting point for the exploration of this new class of materials, which have the potential to find applications in a variety of advanced technological fields.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dimethyl 1-Aminocyclohexane-1,4-dicarboxylate

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like 1,4-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate. As a non-proteinogenic α,α-disubstituted amino acid ester, this compound presents unique synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and final product purity.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and common approach to synthesizing 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate involves a two-step process starting from a commercially available or readily synthesized keto-diester. The key transformation relies on the classic Strecker amino acid synthesis, which is well-suited for creating α,α-disubstituted amino acids from ketones.[1][2]

The general workflow is outlined below:

G cluster_0 Step 1: Aminonitrile Formation (Strecker Synthesis) cluster_1 Step 2: Hydrolysis & Esterification cluster_2 Alternative: Bucherer-Bergs Pathway A Dimethyl 4-oxocyclohexane- 1,4-dicarboxylate (Starting Ketone) B α-Aminonitrile Intermediate A->B NH4Cl, KCN H2O/EtOH D Hydantoin Intermediate A->D (NH4)2CO3, KCN H2O/EtOH C Final Product: 1,4-dimethyl 1-aminocyclohexane- 1,4-dicarboxylate B->C 1. HCl (conc.), Heat 2. MeOH, H+ E α-Amino Acid D->E Strong Acid/Base Heat E->C MeOH, H+

Caption: General synthetic workflow for 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate.

Section 2: Troubleshooting Guide for Low Yields

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Ketone to the α-Aminonitrile Intermediate (Strecker Synthesis)

Question: My reaction stalls, and I recover most of my starting ketone (dimethyl 4-oxocyclohexane-1,4-dicarboxylate). What are the likely causes and how can I fix this?

Answer: This is a common problem in Strecker syntheses and usually points to one of three areas: reagent integrity, reaction equilibrium, or pH control.

Probable Cause A: Reagent Stoichiometry and Quality The Strecker synthesis is a multicomponent reaction where the concentration and ratio of reactants are critical.[2] The reaction begins with the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.[3]

  • Solution:

    • Ammonia Source: Ammonium chloride (NH₄Cl) is often used as it provides both ammonia (NH₃) and a mildly acidic environment to facilitate imine formation.[4] Ensure you are using at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 equivalents) is beneficial.

    • Cyanide Source: Use a fresh, high-purity source of potassium cyanide (KCN) or sodium cyanide (NaCN). Cyanide salts can degrade over time, especially if exposed to moisture and atmospheric CO₂, which can lower the effective concentration of the crucial CN⁻ nucleophile.

Probable Cause B: Unfavorable Reaction Equilibrium The initial formation of the imine (or iminium ion) is a reversible equilibrium reaction. If the equilibrium favors the starting materials, the subsequent nucleophilic attack by cyanide will be slow or nonexistent.

  • Solution:

    • Solvent Choice: While aqueous systems are common, using a co-solvent like ethanol can help solubilize the organic starting material, potentially shifting the equilibrium.

    • Temperature: Modest heating (e.g., 40-50°C) can sometimes help drive the reaction forward. However, excessive heat can lead to side reactions, so this should be monitored carefully.

Probable Cause C: Incorrect pH The pH of the reaction medium is critical. The reaction requires free ammonia to form the imine, but also needs to be slightly acidic to protonate the ketone's carbonyl oxygen, making it more electrophilic.[3]

  • Solution:

    • The use of NH₄Cl naturally buffers the solution to a weakly acidic pH (around 9 for the NH₄⁺/NH₃ equilibrium, but the overall solution pH will be lower). If using gaseous ammonia, ensure the pH does not become too basic, which would inhibit the initial activation of the ketone. A pH range of 8-10 is often cited as optimal for similar reactions.[5]

Issue 2: Incomplete Hydrolysis of the α-Aminonitrile Intermediate

Question: I've successfully formed the α-aminonitrile, but the subsequent hydrolysis step to the amino acid is giving me very low yields. What can I do to drive this reaction to completion?

Answer: The hydrolysis of a sterically hindered, tertiary nitrile is a notoriously difficult transformation that requires forcing conditions.[6][7] The stability of the nitrile group means that mild hydrolysis conditions are often ineffective.

Probable Cause A: Insufficiently Harsh Hydrolysis Conditions Both acidic and basic hydrolysis are possible, but both require high temperatures and concentrated reagents.[8]

  • Solution (Acidic Hydrolysis):

    • Reagent: Use concentrated hydrochloric acid (HCl) or a mixture of acetic acid and concentrated HCl.

    • Temperature: Heat the reaction mixture to reflux (typically >100°C) for an extended period (12-48 hours).[9][10]

    • Mechanism Insight: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6] The final protonation of the liberated ammonia to non-nucleophilic NH₄⁺ helps drive the reaction to completion.[8]

  • Solution (Basic Hydrolysis):

    • Reagent: Use a high concentration of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture.

    • Temperature: Heat to reflux for an extended period.

    • Work-up: Crucially, after basic hydrolysis, the product will be a carboxylate salt. You must carefully acidify the reaction mixture with a strong acid (like HCl) to protonate the carboxylate and precipitate or extract the free amino acid.[7][10]

IssueProbable CauseRecommended Solution
Low Aminonitrile Yield Poor reagent quality or stoichiometryUse fresh KCN/NaCN and 1.1-1.5 equivalents of NH₄Cl.
Incorrect pHEnsure reaction pH is weakly acidic to neutral; NH₄Cl often provides sufficient buffering.
Incomplete Hydrolysis Hydrolysis conditions are too mildUse concentrated HCl or NaOH and heat to reflux for 12-48 hours. Monitor progress by TLC or LC-MS.[9]
Low Esterification Yield Unfavorable Fischer equilibriumUse a large excess of dry methanol as the solvent and a strong acid catalyst (e.g., SOCl₂, H₂SO₄). Remove water formed.
Purification Difficulty Basic product sticks to silica gelUse an amine-functionalized silica column or add a modifier (e.g., 1-2% triethylamine or NH₄OH) to the eluent.[11]

Section 3: Purification Challenges

Question: My product is impure, and I'm having difficulty purifying it by standard silica gel chromatography. What are the best practices for purifying this amino acid ester?

Answer: Purifying organic amines on standard silica gel is a well-known challenge due to the acidic nature of silica, which leads to strong binding, peak tailing, and poor separation.[11]

Solution A: pH-Controlled Extraction Before chromatography, an acidic/basic extraction can significantly clean up your crude product.

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Extract the aqueous layer again with the organic solvent.

  • Combine the organic layers, dry with a drying agent (like Na₂SO₄), filter, and concentrate. This isolates your basic product from acidic and neutral impurities.

Solution B: Modified Chromatography

  • Amine-Functionalized Silica: The most effective solution is to use a pre-packed column with amine-functionalized silica. This neutralizes the acidic sites, preventing strong adsorption and allowing for purification with standard non-polar solvent systems like hexane/ethyl acetate.[11]

  • Solvent Modification: If using standard silica, you must add a basic modifier to your eluent. A common choice is to add 1-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase. This deactivates the acidic sites on the silica, allowing your product to elute properly.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is the Strecker or Bucherer-Bergs reaction better for this synthesis? For synthesizing an α,α-disubstituted amino acid that will be used as an ester, the Strecker synthesis is generally more direct. The Bucherer-Bergs reaction forms a very stable hydantoin intermediate, which requires an additional, often harsh, hydrolysis step to yield the amino acid before it can be esterified.[12][13] The Strecker pathway leads to an aminonitrile, which can often be hydrolyzed and esterified in a single step by refluxing in acidic methanol.

Q2: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is effective. Use a mobile phase similar to what you plan for column chromatography (e.g., ethyl acetate/hexane with 1% Et₃N). The starting ketone will have a different Rf value than the more polar aminonitrile and the final amino ester. Staining with ninhydrin is excellent for visualizing the amino-containing products, which will appear as colored spots (usually purple or yellow).

Q3: What are the critical safety precautions when working with cyanide salts? Potassium and sodium cyanide are highly toxic. NEVER allow them to come into contact with acid, as this will liberate deadly hydrogen cyanide (HCN) gas. All manipulations should be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to your institution's safety protocols.

Section 5: Experimental Protocols

Protocol 1: Synthesis of the α-Aminonitrile Intermediate
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 4-oxocyclohexane-1,4-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium chloride (1.2 eq) and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • In a certified fume hood , carefully add potassium cyanide (1.1 eq) portion-wise, ensuring the temperature does not rise above 10°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: One-Pot Hydrolysis and Esterification
  • In a certified fume hood , carefully add the crude α-aminonitrile from the previous step to a round-bottom flask.

  • Add dry methanol (ensure it is anhydrous) until the material is dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly and carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise. This will exothermically generate HCl gas in situ, which acts as the catalyst.

  • Equip the flask with a reflux condenser and heat the reaction to reflux for 8-16 hours.

  • Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the final product spot.

  • Once complete, cool the reaction to room temperature and carefully remove the solvent under reduced pressure.

  • The crude product will be the hydrochloride salt. It can be purified as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent for further purification.

G cluster_0 Troubleshooting: Low Aminonitrile Yield Start Is Ketone Consumed? (TLC) CheckReagents Check Reagent Quality (KCN, NH4Cl) & Stoichiometry Start->CheckReagents No Success Proceed to Hydrolysis Start->Success Yes AdjustpH Check & Adjust pH (Target: Weakly Acidic) CheckReagents->AdjustpH Reagents OK IncreaseTemp Slightly Increase Temperature (40-50°C) AdjustpH->IncreaseTemp pH OK IncreaseTemp->Start Re-evaluate

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 1,4-Dimethyl 1-Aminocyclohexane-1,4-Dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (CAS: 1427380-99-1).

This scaffold presents a dual chromatographic challenge: a basic primary amine (prone to severe peak tailing via irreversible silanol interactions) and two methyl ester groups (susceptible to hydrolysis under harsh pH conditions). The following diagnostic matrices, self-validating protocols, and mechanistic FAQs provide field-proven systems to ensure high-yield, high-purity isolation.

Diagnostic Troubleshooting Matrix

Before adjusting your gradient, consult this matrix to identify the mechanistic root cause of common purification failures. All quantitative data and observed issues are summarized below for rapid comparison.

Observed Chromatographic IssueMechanistic Root CauseRecommended Corrective Action
Severe peak tailing / Irreversible adsorption Lewis acid-base interaction between the primary amine (pKa ~9) and acidic surface silanols (pKa ~4.5) on bare silica.Switch to amine-functionalized silica (e.g., KP-NH). Alternatively, add 1% v/v Triethylamine (Et₃N) to the mobile phase.
Co-elution with solvent front in Reversed-Phase (RP) Acidic modifiers (e.g., 0.1% TFA) protonate the primary amine, drastically increasing polarity and eliminating C18 retention.Replace acid with a volatile basic buffer (10 mM NH₄OAc, pH 7.5) to maintain the amine as a neutral free-base.
Formation of highly polar byproduct (m/z 202) Base-catalyzed or acid-catalyzed hydrolysis of the sterically unhindered C4 methyl ester.Avoid strong bases (NaOH, high conc. NH₄OH). Maintain mobile phase pH strictly between 6.5 and 8.0.
No peaks detected during elution The molecule lacks an aromatic chromophore; ester carbonyls absorb weakly (<210 nm), leading to missed UV detection.Switch detection mode to Evaporative Light Scattering Detector (ELSD) or Mass-Directed (MS) fractionation.

Core Methodologies: Self-Validating Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Choose the protocol based on your crude sample's solubility profile.

Protocol A: Normal-Phase via Amine-Functionalized Silica (Preferred)

Causality: Amine-bonded stationary phases shield the target molecule's primary amine from acidic silanols, ensuring sharp peak shapes without the need for basic mobile phase modifiers . This is critical for amino-diesters, as basic modifiers like Et₃N are difficult to remove post-purification and can promote ester cleavage during solvent evaporation.

Step-by-Step Workflow:

  • Column Selection: Equip the flash system with an amine-functionalized silica cartridge (e.g., Biotage® KP-NH or RediSep® Amine).

  • Equilibration: Flush the column with 3–5 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add neutral Celite (1:2 mass ratio to crude), evaporate the DCM under reduced pressure to form a free-flowing powder, and load into a dry-loading cartridge.

    • Self-Validation Check: If the powder clumps, residual DCM remains. Re-evaporate until completely free-flowing to prevent premature band elution (band broadening).

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexane over 12 CV. The target amino-diester typically elutes between 25–35% EtOAc.

  • Detection: Monitor via ELSD (Drift tube temp: 40°C). If restricted to UV, monitor at 205–210 nm.

Protocol B: Reversed-Phase (C18) for Polar Crudes

Causality: If the crude mixture contains highly polar impurities (e.g., salts from a reductive amination workup), RP-C18 is required. A buffered mobile phase is mandatory to suppress amine ionization while protecting the labile methyl esters .

Step-by-Step Workflow:

  • Column Selection: Use a high-capacity C18 spherical silica flash cartridge.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 7.5).

    • Solvent B: Acetonitrile (MeCN).

  • Equilibration: Equilibrate with 5% B for 3 CV.

  • Sample Loading: Dissolve the sample in DMSO. Inject directly onto the column.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CV.

  • Fraction Collection & Recovery:

    • Self-Validation Check: Run a rapid LC-MS of the collected fractions before pooling. The presence of[M+H]⁺ at m/z 216 confirms the intact diester. Immediately lyophilize (freeze-dry) the pooled fractions to prevent aqueous ester hydrolysis.

Deep-Dive FAQs

Q: Why is my isolated yield significantly lower than my crude mass, even though the peak is pure? A: For 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate, low recovery on standard bare silica is almost always due to irreversible adsorption. The primary amine forms strong hydrogen bonds with active silanol sites. If you are forced to use bare silica, you must saturate these sites by adding 1% v/v Triethylamine (Et₃N) to both your equilibration and elution solvents .

Q: Is the stereochemistry (cis/trans isomers of the 1,4-substituents) separable by standard flash chromatography? A: Yes. Diastereomers of heavily substituted cyclohexanes exhibit different retention factors (Rf) due to their distinct 3D conformations and dipole moments. A shallow isocratic hold (e.g., 20% EtOAc in Hexane for 5 CV) on a high-efficiency spherical silica column can often resolve the cis and trans isomers of this specific amino-diester scaffold .

Q: Can I use 0.1% Formic Acid in my reversed-phase mobile phase to improve peak shape? A: Absolutely not. While acidic modifiers improve peak shape for peptides, they will protonate the primary amine of your target molecule. This converts it into a highly polar ammonium salt, causing it to elute in the void volume with zero retention. Furthermore, acidic conditions can catalyze the hydrolysis of your methyl esters over time.

Purification Workflow Logic

Workflow Start Crude Mixture: 1,4-dimethyl 1-aminocyclohexane -1,4-dicarboxylate Solubility Sample Solubility Assessment Start->Solubility NP_Path Normal Phase (NP) Chromatography Solubility->NP_Path Soluble in Organic Solvents RP_Path Reversed Phase (RP) Chromatography Solubility->RP_Path Soluble in Aqueous/Polar NP_Amine Amine-Functionalized Silica (e.g., KP-NH) Hexane/EtOAc Gradient NP_Path->NP_Amine Optimal NP_Bare Bare Silica + 1% Et3N (Risk of difficult drying) NP_Path->NP_Bare Alternative RP_Buffer C18 Column + 10mM NH4OAc (pH 7.5) Prevents Ester Hydrolysis RP_Path->RP_Buffer Optimal RP_Acid Avoid Acidic Modifiers (Amine protonation -> Void elution) RP_Path->RP_Acid Warning

Decision matrix for the flash purification of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate.

References

  • Biotage. "Successful Flash Chromatography." Biotage Application Notes & Whitepapers. URL:[Link]

  • Teledyne LABS. "Flash Chromatography Columns and Phase Chemistries." Teledyne ISCO. URL:[Link]

  • The Journal of Organic Chemistry. "Conformationally Restricted Nonchiral Pipecolic Acid Analogues." ACS Publications. URL:[Link]

Troubleshooting

Preventing degradation of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional molecules. 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is a highly reactive amino ester. Because it contains both a nucleophilic primary amine and electrophilic methyl esters within the same structural framework, it is inherently prone to auto-degradation.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the scientific integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate show a new major impurity peak over time, even when stored perfectly dry? A1: You are likely observing intramolecular cyclization . The cyclohexane ring is not a flat, static structure; it dynamically flips between chair, boat, and twist-boat conformations. When the molecule adopts a boat conformation, the C1 primary amine and the C4 methyl ester are brought into close spatial proximity. This overcomes the entropic barrier, facilitating an intramolecular nucleophilic acyl substitution. The result is the formation of a bridged bicyclic lactam—specifically, a 2-azabicyclo[2.2.2]octane-1-carboxylic acid methyl ester derivative. This exact cyclization pathway has been documented as a key transformation in the synthesis of conformationally restricted pipecolic acid analogues .

Q2: I am observing the formation of higher molecular weight species and a decrease in solubility. What is happening? A2: This is caused by intermolecular aminolysis . In the solid state or in highly concentrated solutions, the primary amine of one molecule can attack the ester group of an adjacent molecule. This forms an amide bond and releases methanol. Over time, this cascading reaction generates dimers, oligomers, and eventually insoluble polyamides. This dynamic covalent exchange is a well-documented degradation mechanism in amino ester networks .

Q3: How does moisture specifically affect this compound compared to standard esters? A3: Standard esters hydrolyze relatively slowly at neutral pH. However, amino esters are highly susceptible to amine-catalyzed hydrolysis . The basicity of the primary amine locally raises the pH and acts as an intramolecular or intermolecular catalyst, rapidly accelerating the cleavage of the methyl esters into carboxylic acids in the presence of even trace atmospheric moisture .

Q4: What is the definitive method to completely halt these nucleophilic degradation pathways? A4: Salt formation. By converting the free base into a hydrochloride (HCl) salt, you protonate the primary amine to form an ammonium ion (–NH₃⁺). This completely removes the lone pair of electrons required for nucleophilic attack, effectively shutting down both intra- and intermolecular aminolysis, while also stabilizing the molecule against oxidation.

Part 2: Degradation Pathways Visualization

Degradation A 1,4-dimethyl 1-aminocyclohexane- 1,4-dicarboxylate B Intramolecular Cyclization A->B Conformational Proximity C Intermolecular Aminolysis A->C Nucleophilic Attack D Ester Hydrolysis A->D Moisture + Amine Catalysis E 2-azabicyclo[2.2.2]octane Derivative (Lactam) B->E F Oligomers & Polyamides C->F G Carboxylic Acids & Methanol D->G

Fig 1. Primary chemical degradation pathways of the amino ester.

Part 3: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the causal relationship between storage conditions and the kinetic degradation rate of the compound.

Storage ConditionChemical FormTemperatureAtmospherePrimary Degradation PathwayEstimated Shelf Life (Assay >95%)
Solution (Aqueous) Free Base25°CAirRapid Hydrolysis & Aminolysis< 24 hours
Solid (Bulk) Free Base25°CAirCyclization & Oxidation1-2 weeks
Solid (Aliquot) Free Base4°CAirIntramolecular Cyclization1-3 months
Solid (Aliquot) Free Base-20°CArgon (Dry)Kinetically Suppressed> 12 months
Solid (Aliquot) HCl Salt25°CAir (Dry)None (Amine Protonated)> 24 months

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include built-in visual or physical checks to confirm that the chemical integrity of the compound has been maintained during processing.

Protocol A: Conversion to the Hydrochloride (HCl) Salt (Recommended)

Causality: Protonating the amine eliminates its nucleophilicity, preventing lactamization and oligomerization.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Protonation: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring at 0°C.

  • Validation Check (Critical): A white precipitate should form immediately upon addition. If the solution remains clear or turns gummy, the free base has already oligomerized prior to this step, validating the need to discard the batch.

  • Isolation: Filter the white precipitate under a stream of argon and wash twice with cold, anhydrous diethyl ether.

  • Drying: Dry the salt under high vacuum (<0.1 mbar) for 4 hours at room temperature to remove residual dioxane.

Protocol B: Aliquoting and Long-Term Storage of the Free Base

Causality: If your downstream application cannot tolerate the HCl salt, you must rely on kinetic suppression (extreme cold) and moisture elimination to protect the free base.

  • Equilibration: Allow the sealed bulk container to reach room temperature in a desiccator before opening. Validation Check: Condensation on the outer glass indicates the bottle was opened too early; do not proceed until fully equilibrated.

  • Aliquoting: Inside a nitrogen-purged glove box, divide the bulk powder into single-use amber glass vials (e.g., 10–50 mg per vial). This prevents repeated freeze-thaw cycles and moisture introduction to the main batch.

  • Purging & Sealing: Purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder). Cap tightly and wrap the seam with Parafilm.

  • Secondary Containment: Place the vials inside a secondary Mylar bag containing fresh indicating desiccant (e.g., Drierite) and a cobalt-free humidity indicator card.

  • Storage & Validation Check: Store at -20°C or -80°C. Check the humidity indicator card monthly; if it changes from blue to pink, the environmental seal has failed, validating the need to re-purge and replace the desiccant immediately.

Part 5: Storage Workflow Visualization

Workflow A 1. Receive Compound (Free Base) B 2. Convert to HCl Salt (To block nucleophilicity) A->B Optional but Recommended C 3. Aliquot in Dry Box (Minimize exposure) A->C If kept as Free Base B->C D 4. Argon Purge (Displace O2/H2O) C->D E 5. Seal & Light-Proof (Parafilm/Foil) D->E F 6. Store at -20°C (with Desiccant) E->F

Fig 2. Step-by-step workflow for processing and long-term storage.

References

  • Title: Conformationally Restricted Nonchiral Pipecolic Acid Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate and Other Alicyclic Amino Acid Derivatives in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for therapeutic agents with high specificity and efficacy is paramount. Conformational constraint is a powerful strategy employed to enhance binding affi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for therapeutic agents with high specificity and efficacy is paramount. Conformational constraint is a powerful strategy employed to enhance binding affinity, improve metabolic stability, and fine-tune the pharmacological profile of bioactive molecules. Alicyclic amino acids, with their rigid carbocyclic scaffolds, represent a cornerstone of this approach. This guide provides an in-depth comparative analysis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate against other prominent alicyclic amino acid derivatives, including the clinically significant gabapentinoids. We will dissect the foundational principles of conformational analysis, compare structure-activity relationships (SAR), and provide detailed experimental protocols for performance evaluation, offering researchers and drug development professionals a comprehensive framework for understanding and utilizing these valuable chemical entities.

Introduction: The Power of Rigidity in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape, which allows it to interact with specific protein targets. However, many linear or acyclic molecules possess significant conformational flexibility, meaning they exist as a population of different shapes (conformers) in solution. Only a fraction of these conformers may be in the correct orientation to bind effectively to a target receptor. This inherent flexibility can lead to a loss of binding energy (an "entropic penalty") and potential off-target effects.

Incorporating unnatural or constrained amino acids into a molecule is a proven strategy to overcome these limitations.[1] By locking the molecule into a more defined, bioactive conformation, we can significantly enhance its potency and selectivity.[2][3] Alicyclic amino acids, which feature a carbocyclic ring in their structure, provide a robust and tunable scaffold for achieving this conformational rigidity.[4][5] This guide will focus on the cyclohexane framework, a privileged structure in medicinal chemistry, and explore the nuanced differences imparted by substitution patterns, with a specific focus on 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate as a case study.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

To understand the properties of our target molecule, we must first grasp the stereochemistry of its cyclohexane core. Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are organized into two distinct sets: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the perimeter of the ring).

Through a process called a "ring flip," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. When substituents are added to the ring, the energetic balance between these two chair conformations is often broken. Bulky substituents are strongly disfavored in the axial position due to steric clashes with the other axial substituents on the same side of the ring, an effect known as 1,3-diaxial interaction .[6][7] Consequently, the chair conformation that places the largest substituents in the equatorial position is overwhelmingly more stable.[8]

For a 1,4-disubstituted cyclohexane, two diastereomers exist: cis (substituents on the same face) and trans (substituents on opposite faces).

  • Cis Isomer : In any chair conformation, one substituent will be axial and the other equatorial (a,e). A ring flip converts it to an equivalent (e,a) conformation. The two conformers are energetically identical.[8][9]

  • Trans Isomer : This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids the high energetic penalty of 1,3-diaxial interactions.[9]

This principle is the cornerstone of designing with cyclohexane scaffolds: the substitution pattern dictates a highly preferred three-dimensional arrangement of the functional groups.

Fig 1. Chair conformations of trans and cis 1,4-disubstituted cyclohexanes.

Comparative Structural Analysis

The therapeutic potential of an alicyclic amino acid is defined by its structure. Let's compare our focus compound with established derivatives.

Fig 2. Chemical structures of the primary compound and key comparators.
Feature1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylateGabapentinPregabalin1-Aminocyclopentane-1-carboxylic Acid (ACPC)
Ring Size 6-membered6-memberedAcyclic (often depicted cyclized)5-membered
Amino Acid Type α-Amino Acidγ-Amino Acidγ-Amino Acidα-Amino Acid
Substitution 1,1,4,4-Tetrasubstituted1,1-DisubstitutedAcyclic1,1-Disubstituted
Key Feature Highly rigid, defined stereochemistryγ-amino acid with cyclohexane ringAcyclic, flexible γ-amino acidConstrained α-amino acid
Predicted Conformation Chair, with bulky groups equatorialChairFlexibleEnvelope

Table 1. Comparison of structural features of selected alicyclic amino acid derivatives.

The Gabapentinoid Family: Gabapentin and Pregabalin

Gabapentin and its more potent successor, Pregabalin, are widely prescribed for epilepsy, neuropathic pain, and anxiety disorders.[10] Their primary mechanism of action is binding with high affinity to the α2-δ subunit of voltage-gated calcium channels.[11][12][13] This interaction is thought to reduce the release of excitatory neurotransmitters.[11]

The structure-activity relationships of gabapentinoids are subtle and well-documented.[10][11] Key points include:

  • The γ-amino acid spacing between the amine and carboxylic acid is crucial for activity.

  • Substituents on the cyclohexane ring of gabapentin can modulate affinity and pharmacokinetic properties.

  • While gabapentin has a cyclohexane ring, pregabalin is acyclic, yet both effectively target the α2-δ protein, indicating the pharmacophore does not strictly require a cyclic scaffold.

1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate: A Structural Dissection

This molecule presents several key differences from the gabapentinoids:

  • α-Amino Acid : The amino and carboxyl groups are attached to the same carbon (C1). This immediately suggests it may interact with different biological targets than the γ-amino acid gabapentinoids.

  • Quaternary Center : The C1 carbon is a quaternary center, which provides a strong conformational lock.

  • 1,4-Disubstitution : The methyl and carboxylate groups at the C4 position further rigidify the ring. For the trans isomer, the diequatorial conformation will be heavily favored, precisely positioning the functional groups in 3D space.

Predictive Analysis : The extreme rigidity of the title compound could be a double-edged sword. If the fixed conformation matches the binding pocket of a target, it could lead to exceptionally high affinity. However, if the conformation is incompatible, binding will be weak or non-existent. Its structural dissimilarity to gabapentinoids makes it a poor candidate for the α2-δ target, but its constrained α-amino acid nature makes it an interesting building block for designing peptidomimetics or targeting amino acid transporters.

Performance Evaluation: Experimental Protocols & Data Interpretation

To empirically compare the potential of these compounds, standardized assays are essential. Given the importance of the α2-δ target for this class of molecules, a competitive binding assay is the logical first step for screening and comparison.

In Vitro Binding Affinity: α2-δ Receptor Assay

Causality behind Experimental Choice : This assay directly measures the ability of a test compound to displace a known high-affinity radioligand ([³H]-gabapentin) from its receptor (the α2-δ subunit). It is the gold-standard in vitro assay for identifying and characterizing potential gabapentinoid-like activity.[11][14] A high affinity in this assay is a strong predictor of the mechanism of action shared by pregabalin and gabapentin.

G prep Prepare Porcine Brain Membrane Homogenates (Source of α2-δ protein) incubation Incubate Membranes with: 1. [3H]-Gabapentin (Radioligand) 2. Test Compound (Varying Conc.) prep->incubation Add to assay buffer sep Separate Bound from Free Ligand (Rapid Filtration over GF/B filters) incubation->sep After 30 min @ RT wash Wash Filters to Remove Non-specifically Bound Radioligand sep->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 and Ki count->analyze

Fig 3. Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: [³H]-Gabapentin Competitive Binding Assay

  • Membrane Preparation : Homogenize porcine cerebral cortex tissue in a cold buffer (e.g., 10 mM HEPES, pH 7.4). Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in the assay buffer to a known protein concentration (e.g., 2 mg/mL).

  • Assay Setup : In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer (10 mM HEPES, pH 7.4).

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding controls. For non-specific binding, use a high concentration of unlabeled gabapentin (e.g., 100 µM).

    • 50 µL of [³H]-Gabapentin (final concentration ~2-5 nM).

    • 50 µL of the membrane preparation (final concentration ~10-20 µg protein/well).

  • Incubation : Incubate the plate at room temperature for 30-45 minutes with gentle agitation.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing : Wash the filters three times with cold wash buffer to remove any non-specifically trapped radioactivity.

  • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation

The Ki value is a measure of a compound's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.

CompoundTargetIllustrative Binding Affinity (Ki, nM)Interpretation
Pregabalinα2-δ35High affinity, potent binder.[11]
Gabapentinα2-δ140Moderate affinity, serves as a benchmark.[11]
1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate α2-δ> 10,000 (Predicted)As an α-amino acid, it is predicted to have negligible affinity for the γ-amino acid binding site of α2-δ.
(S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin)α2-δ35This is the active enantiomer of Pregabalin.

Table 2. Illustrative and literature-derived binding affinity data. The value for the title compound is a prediction based on established SAR for the α2-δ target.

Synthesis and Practical Considerations

The synthesis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate would likely proceed from a suitable precursor like dimethyl 1,4-cyclohexanedicarboxylate.[15][16] A plausible route could involve a Curtius or Hofmann rearrangement of a carboxylic acid derivative at the C1 position to install the amine group. The stereochemistry (cis or trans) would be determined by the starting dicarboxylate material. The feasibility of stereoselective synthesis is a critical consideration for any drug development program.

Synthesis of Insights: SAR and Future Directions

  • Conformational Rigidity is Key : The primary advantage of the 1,4-disubstituted cyclohexane scaffold is the predictable and rigid orientation of its functional groups. The trans isomer of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is expected to exist almost exclusively in a diequatorial conformation, making it an excellent template for structure-based drug design.

  • Pharmacophore is Target-Dependent : The title compound is an α-amino acid , whereas the highly successful gabapentinoids are γ-amino acids . This fundamental difference strongly suggests they will interact with different biological targets. While it is unlikely to be a potent α2-δ ligand, its rigid structure makes it a compelling candidate for probing transporters or receptors that recognize α-amino acids, such as certain subtypes of glutamate receptors or amino acid transport systems.

  • Future Experiments :

    • Target Screening : The compound should be screened against a broad panel of receptors and enzymes, particularly those known to bind α-amino acids.

    • Stereoisomer Synthesis : The synthesis and comparative testing of the cis and trans isomers, as well as the individual enantiomers, would be crucial to fully elucidate the SAR.

    • Peptidomimetic Incorporation : Its use as a building block in peptide synthesis could be explored to induce specific secondary structures, such as turns or helices, in peptidomimetics.[17]

Conclusion

1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate represents a structurally intriguing, conformationally constrained building block. While its properties differ significantly from established alicyclic drugs like gabapentin, its value lies in this very distinction. By understanding the foundational principles of cyclohexane stereochemistry and the established SAR of related compounds, researchers can leverage its rigid framework to design novel therapeutic agents. Its dissimilarity to gabapentinoids makes it a poor candidate for that specific target but opens up a wealth of possibilities for exploring new pharmacological space where precise conformational control is the key to unlocking potency and selectivity. This guide provides the structural rationale and experimental framework necessary to embark on that exploration.

References

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. St. Paul's C. M. College. [URL: https://www.stpaulscmcollege.ac.in/wp-content/uploads/2020/04/Conformational-Analysis-of-14-Disubstituted-Cyclohexanes.pdf]
  • Designing amino acids to determine the local conformations of peptides. PNAS. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.86.3.762]
  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm049383t]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [URL: https://www.mdpi.com/1420-3049/16/5/4043]
  • Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399120/]
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479354/]
  • Structure-Activity Relationships of Pregabalin and Analogues That Target the r2-δProtein. ResearchGate. [URL: https://www.researchgate.
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/04%3A_Cycloalkanes_and_Their_Stereochemistry/4.
  • Alicyclic beta-amino acids in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16155755/]
  • Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-GABA-and-two-gabapentinoids-pregabalin-gabapentin_fig1_372671358]
  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26233g]
  • Alicyclic β-amino acids in Medicinal Chemistry. Amino Acids. [URL: https://link.springer.com/article/10.1007/s00726-005-0212-y]
  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm049383t]
  • Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15814824/]
  • Conformational analysis of 1,4‐disubstituted cyclohexanes. ResearchGate. [URL: https://www.researchgate.net/figure/Conformational-analysis-of-1-4-disubstituted-cyclohexanes_fig1_328003185]
  • Some alicyclic β‐amino acid derivatives and with biological relevance... ResearchGate. [URL: https://www.researchgate.net/figure/Some-alicyclic-b-amino-acid-derivatives-and-with-biological-relevance-and-some-bioactive_fig1_225333454]
  • New methods to design small, targeted proteins with shapes not found in nature. Fred Hutch News Service. [URL: https://www.fredhutch.
  • Conformations of Disubstituted Cyclohexanes. OpenStax. [URL: https://openstax.
  • The Role of Alicyclic Amino Acids in Fine Chemical Synthesis... NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-alicyclic-amino-acids-in-fine-chemical-synthesis-a-focus-on-1-aminocyclobutanecarboxylic-acid-82806588.html]
  • Conformational analysis of 1,4 disubstituted cyclohexane. YouTube. [URL: https://www.youtube.
  • Alicyclic Amino Acids. CD Biosynsis. [URL: https://www.cd-biosynsis.com/products/alicyclic-amino-acids.html]
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. MMSL. [URL: https://www.mmsl.cz/pdfs/mms/2011/01/05.pdf]
  • Syntheses of Hydroxylated Cyclic β-Amino Acid Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/13197]
  • Application of alicyclic beta-amino acids in peptide chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16565749/]
  • 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate — Chemical Substance Information. Chemical Substance Information. [URL: https://www.chemicalsubstance.info/substance/1427380-99-1]
  • Dimethyl 1,4-cyclohexanedicarboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2404497_EN.htm]
  • 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate. BLDpharm. [URL: https://www.bldpharm.com/products/1427380-99-1.html]
  • Dimethyl 1,4-cyclohexanedicarboxylate 94-60-0 wiki. Guidechem. [URL: https://www.guidechem.

Sources

Comparative

A Comparative Guide to the Reactivity of Alkyl 1-Aminocyclohexane-1,4-dicarboxylates: Methyl vs. Ethyl Esters

Introduction In the landscape of medicinal chemistry and materials science, cyclic amino acids and their derivatives are privileged scaffolds. Their rigid conformational structures provide a powerful tool for designing m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, cyclic amino acids and their derivatives are privileged scaffolds. Their rigid conformational structures provide a powerful tool for designing molecules with specific three-dimensional orientations, crucial for optimizing interactions with biological targets or for building well-defined polymeric materials. Among these, the 1-aminocyclohexane-1,4-dicarboxylate framework is a versatile building block.

This guide provides an in-depth comparison of the chemical reactivity of two closely related analogs: 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (henceforth, dimethyl analog ) and diethyl 1-aminocyclohexane-1,4-dicarboxylate (henceforth, diethyl analog ). While the core cyclohexane ring and the key functional groups (a primary amine and two esters) are identical, the seemingly minor difference between the methyl and ethyl ester groups gives rise to significant, predictable differences in their reaction kinetics and synthetic utility.

This analysis is designed for researchers, scientists, and drug development professionals who utilize these or similar scaffolds and require a nuanced understanding of how simple alkyl chain variations can be leveraged to control reaction outcomes, optimize yields, and streamline purification processes. We will delve into the mechanistic underpinnings of their differential reactivity, supported by established chemical principles and supported by detailed, actionable experimental protocols.

Structural Analysis and Steric Considerations

The fundamental difference between the dimethyl and diethyl analogs lies in the steric bulk of the ester's alkoxy group. This difference, while small, has a cascading effect on the accessibility of the electrophilic carbonyl carbon, which is the primary site of reaction for many key transformations.

Structures cluster_methyl 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate cluster_ethyl Diethyl 1-aminocyclohexane-1,4-dicarboxylate methyl ethyl

Caption: Chemical structures of the dimethyl and diethyl analogs.

In the chair conformation of the cyclohexane ring, the substituents will occupy either axial or equatorial positions. The bulky carboxy-amino group at C1 and the second carboxylate at C4 will preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[1] The ethyl group (-CH₂CH₃) is sterically more demanding than the methyl group (-CH₃). This increased bulk creates a more crowded environment around the ester carbonyl, a phenomenon known as steric hindrance.[2][3] This hindrance is a critical factor governing the rates of nucleophilic attack at the carbonyl carbon.[4]

Comparative Reactivity Analysis

We will compare the reactivity of the two analogs in three common and synthetically important transformations: ester hydrolysis, amidation, and reduction. The central mechanistic theme for hydrolysis and amidation is nucleophilic acyl substitution, the rate of which is highly sensitive to steric factors.

Table 1: Predicted Relative Reactivity of Dimethyl vs. Diethyl Analogs
Reaction TypePredicted Relative RateMechanistic RationaleSupporting Principles
Ester Hydrolysis (Saponification) Dimethyl Analog > Diethyl AnalogThe smaller methyl group presents a lower steric barrier to the approach of the hydroxide nucleophile towards the carbonyl carbon, leading to a faster formation of the tetrahedral intermediate.[2][4]Steric Hindrance
Amidation (e.g., with Benzylamine) Dimethyl Analog > Diethyl AnalogSimilar to hydrolysis, the approach of the amine nucleophile is less sterically impeded in the dimethyl analog. This is particularly true for bulkier amines.[5]Steric Hindrance, Nucleophilicity
Ester Reduction (e.g., with LiAlH₄) Dimethyl Analog > Diethyl AnalogThe delivery of the hydride ion from a bulky reducing agent like LiAlH₄ to the carbonyl carbon is more facile for the less hindered methyl ester.Steric Hindrance, Hydride Transfer

In-Depth Analysis

Ester Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis proceeds via a nucleophilic addition-elimination mechanism. The rate-determining step is typically the initial attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[4]

Hydrolysis_Mechanism Ester Ester Carbonyl (sp2 hybridized) TS1 Transition State 1 Ester->TS1 OH⁻ Attack Intermediate Tetrahedral Intermediate (sp3 hybridized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group (-OR) Departure Products Carboxylate + Alcohol TS2->Products

Caption: Generalized mechanism for base-catalyzed ester hydrolysis.

The transition state leading to this intermediate has a more crowded, sp³-like geometry compared to the starting sp² ester.[4] The increased steric bulk of the ethyl groups in the diethyl analog will raise the energy of this transition state more than the methyl groups in the dimethyl analog. This higher activation energy results in a slower reaction rate.[2] Therefore, for applications requiring the selective hydrolysis of one ester in the presence of others or for rapid ester cleavage, the dimethyl analog is the superior choice.

Amidation

The formation of an amide from an ester and an amine is a cornerstone of pharmaceutical synthesis. This transformation can be achieved by direct ammonolysis or, more commonly, through the use of coupling agents.[6] For direct aminolysis, which relies on the nucleophilic attack of the amine on the ester carbonyl, the same steric principles as in hydrolysis apply.

The reaction rate is dependent on both the steric hindrance of the ester and the amine.[5] With a given amine, the less hindered dimethyl analog will consistently react faster. This is a critical consideration in complex molecule synthesis where slow reaction times can lead to side reactions or degradation of sensitive functional groups. When using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) to first activate the corresponding carboxylic acid (after hydrolysis), the initial formation of the active ester would also be influenced by these steric factors.[7]

Reduction to Alcohols

The reduction of esters to primary alcohols is typically accomplished using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the ester carbonyl.

The steric environment around the carbonyl group dictates the ease of this hydride delivery. The bulkier diethyl ester will present a greater steric shield, slowing the approach of the AlH₄⁻ anion. Consequently, the reduction of the dimethyl analog is expected to proceed more rapidly or under milder conditions than its diethyl counterpart. This can be advantageous for achieving selective reductions in multifunctional molecules.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion.

Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Reactants Dissolve Ester (1 eq.) in appropriate solvent Reagents Add Reagents (e.g., Base, Amine) Reactants->Reagents Stir Stir at specified temperature Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Base-Catalyzed Ester Hydrolysis (Saponification)

This protocol describes the hydrolysis of both ester groups to the corresponding dicarboxylic acid.

Materials:

  • Dimethyl or Diethyl Analog (1.0 mmol)

  • Methanol (10 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (5 mL, ~12.5 mmol)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the ester (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Add the 10% NaOH solution (5 mL). Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction for the disappearance of starting material (typically 2-6 hours).[8]

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water (10 mL) and cool the flask in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 1 M HCl. A white precipitate of the dicarboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacid.

  • Purification: The product can be further purified by recrystallization if necessary.

Causality: Refluxing with a strong base provides the thermal energy and nucleophilic strength needed to overcome the activation barrier for hydrolysis. Acidification protonates the carboxylate salt, rendering it less water-soluble and allowing for extraction into an organic solvent.

Protocol 2: Direct Amidation with Benzylamine

This protocol describes the conversion of the ester to the corresponding diamide.

Materials:

  • Dimethyl or Diethyl Analog (1.0 mmol)

  • Benzylamine (2.5 mmol)

  • Methanol (5 mL) in a sealed tube

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, combine the ester (1.0 mmol), benzylamine (2.5 mmol), and methanol (5 mL).

  • Heating: Seal the tube tightly and heat the mixture to 80-100°C. The use of a sealed tube is necessary to prevent the evaporation of the volatile amine and solvent.[6]

  • Monitoring: Stir the reaction at this temperature until the starting material is consumed as judged by TLC or LC-MS (typically 12-48 hours). The reaction of the diethyl analog is expected to be significantly slower.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted starting material that may have hydrolyzed, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diamide by silica gel column chromatography.

Causality: Heating is required to drive the reaction between the relatively weak ester electrophile and the amine nucleophile. Using an excess of the amine helps to push the equilibrium towards the thermodynamically stable amide product. The aqueous wash removes water-soluble components and any acidic byproducts.

Conclusion

The choice between 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate and its diethyl analog is not arbitrary but a strategic decision based on the desired chemical transformation. The dimethyl analog consistently exhibits higher reactivity in nucleophilic acyl substitution reactions—including hydrolysis, amidation, and reduction—due to the lower steric hindrance around its ester carbonyl groups.

For synthetic routes that require rapid and efficient transformations of the ester functionalities, the dimethyl analog is the preferred substrate. Conversely, the diethyl analog offers greater stability towards nucleophilic attack. This can be exploited in situations where the ester groups are intended to be carried through multiple synthetic steps unchanged, or where selective reaction at another site on the molecule is desired without competing ester cleavage. By understanding these fundamental reactivity principles, chemists can make more informed decisions in the design and execution of their synthetic strategies.

References

  • P. L. Durette, D. Horton. Conformational analysis of pyranoid-ring derivatives. Advances in Carbohydrate Chemistry and Biochemistry, 1971, 26, 49-125.
  • Y. Wu, C. Zhang, P. Li, G. Liu. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 2016, 6 , 22212. [Link]

  • St. Paul's Cathedral Mission College. Conformation and Reactivity in Cyclohexane-I. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8. [Link]

  • A. A. Vaidya, et al. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 2022, 227 , 113925. [Link]

  • NPTEL. Lecture 23 : Stereochemistry IV. NPTEL Archive. [Link]

  • R. W. Hay, P. J. Morris. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, 1973, 56-60. [Link]

  • J. Chen, et al. Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source. The Journal of Organic Chemistry, 2021, 86 (11), 7837–7846. [Link]

  • S. M. C. Shiva, et al. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate, 2023. [Link]

  • P. M. Nair. Kinetic Studies in Ester Hydrolysis. Part VI. The Steric Factor in Ester Hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 1957, 45 , 1-10. [Link]

  • M. M. N. Eldin. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry, 2008, 33 , 853-859. [Link]

  • R. J. Al-Nuri, M. M. N. Eldin. Synthesis, characterization, and kinetic studies of base hydrolysis of amino acid esters bound to [Pd(SMC)(H2O)2]+. Bioinorganic Chemistry and Applications, 2007, 34587. [Link]

  • Chemistry Stack Exchange. Threshold of steric hindrance for the axial position in cyclohexanes. Stack Exchange, 2013. [Link]

  • R. T. Brown, J. A. Joule, P. G. Sammes. Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1972, 310-314. [Link]

  • N. G. Voznesenskaia, et al. From Cyclic Ketimines to α-Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. ChemistrySelect, 2018, 3 (39), 11049-11054. [Link]

  • R. W. Hay, D. P. Piplani. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, 1977, 1956-1960. [Link]

  • Chemistry LibreTexts. 25.5: Reactions of Amino Acids. Chemistry LibreTexts, 2021. [Link]

  • Houben-Weyl. 3.2 Active Esters. Thieme, 2002. [Link]

  • L. De Luca, G. Giacomelli. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 2017, 13 , 1937-1944. [Link]

  • S. Schiesser, et al. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 2022, 227 , 113925. [Link]

  • R. T. Brown, J. A. Joule, P. G. Sammes. Synthesis and properties of the stereoisomeric diethyl 6-aminocyclo-hexane-1,3-dicarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1972, 305-309. [Link]

  • Chemister. 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate. Chemister.com. [Link]

  • T. A. Martinek, F. Fülöp. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 2019, 51 , 675–682. [Link]

  • C. A. Coats, et al. Process for the preparation of cyclohexanedicarboxylic acids.
  • P. Patil, et al. Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 2022, 52 (12), 1663-1671. [Link]

  • A. El-Faham, F. Albericio. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 2023, 28 (4), 1662. [Link]

  • Organic Synthesis. Hydrolysis of Amide. organic-synthesis.com. [Link]

  • M. A. U. H. Miah, et al. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 2017, 5 (8), 7267-7275. [Link]

  • PubChem. Diethyl 4-aminocyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Dimethyl Cyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-Dimethyl-1,4-cyclohexanedicarboxylic acid 1,4-dimethyl ester. National Center for Biotechnology Information. [Link]

  • A-Level Chemistry. Industrial synthesis of 1,4-diaminobenzene. A-Level Chemistry. [Link]

Sources

Validation

HPLC Method Validation for 1,4-Dimethyl 1-Aminocyclohexane-1,4-Dicarboxylate: A Comparative Guide on Detection and Retention Strategies

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying unnatural amino acid derivatives and aliphatic intermediates. 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (CAS: 1427...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying unnatural amino acid derivatives and aliphatic intermediates. 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate (CAS: 1427380-99-1)[1] represents a classic chromatographic puzzle: it possesses a primary amine and two methyl ester groups, but lacks a conjugated π-system. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard UV detection highly susceptible to mobile phase interference and baseline drift[].

To establish a robust, self-validating quantification method suitable for drug development, we must look beyond traditional Reversed-Phase UV (RP-UV) chromatography. This guide objectively compares two field-proven alternatives: Direct Analysis via Charged Aerosol Detection (CAD) and Pre-column Derivatization with FMOC-Cl followed by UV/Fluorescence Detection . Both methods are evaluated against the latest ICH Q2(R2) validation standards[3].

Mechanistic Causality: Choosing the Right Strategy

Strategy A: Direct Detection via HPLC-CAD

Charged Aerosol Detection (CAD) is a universal detection technique for non-volatile and semi-volatile analytes[4].

  • The Mechanism: The HPLC eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by a corona discharge[5]. An electrometer then measures the aggregate charge[4].

  • The Rationale: Because 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate is non-volatile, CAD provides a uniform response independent of the molecule's lack of a chromophore[4]. To mitigate peak tailing from the primary amine interacting with residual silanols on standard C18 columns, a mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed[6].

Strategy B: Pre-column FMOC-Cl Derivatization (HPLC-UV/FLD)

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a rapid, mild derivatization agent that reacts with primary and secondary amines[7].

  • The Mechanism: FMOC-Cl tags the primary amine of the analyte, appending a bulky, highly hydrophobic fluorenyl group that strongly absorbs UV light (260 nm) and fluoresces[7][8].

  • The Rationale: This transformation solves two problems simultaneously. First, it introduces a strong chromophore/fluorophore, increasing sensitivity by over three orders of magnitude[9]. Second, it masks the polar amine, allowing for excellent peak shape and retention on standard Reversed-Phase (RP-C18) columns[7].

Workflow cluster_CAD Direct HPLC-CAD Workflow cluster_UV Derivatization HPLC-UV/FLD Workflow Sample 1,4-dimethyl 1-aminocyclohexane -1,4-dicarboxylate Dilution Sample Dilution (Acetonitrile/Water) Sample->Dilution FMOC FMOC-Cl Derivatization Sample->FMOC HILIC HILIC / Mixed-Mode Separation Dilution->HILIC CAD Charged Aerosol Detection HILIC->CAD Quench Quench Excess (Glycine) FMOC->Quench C18 RP-C18 Separation Quench->C18 UV UV/FLD Detection C18->UV

Figure 1: Comparative analytical workflows for 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate.

Experimental Protocols: Self-Validating Workflows

Trustworthiness in analytical chemistry relies on protocols that control for inherent variables. The following step-by-step methodologies incorporate internal controls to ensure data integrity.

Protocol A: Direct HPLC-CAD Workflow

Column: Mixed-mode (e.g., Acclaim Trinity P1) or HILIC, 150 x 4.6 mm, 3 µm. Mobile Phase: Fully volatile buffers are mandatory for CAD to prevent background noise[5].

  • Eluent A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with formic acid).

  • Eluent B: Acetonitrile. Gradient: 90% B to 40% B over 15 minutes. Detector Settings: Evaporation temperature 35°C, Data collection rate 10 Hz.

Step-by-Step:

  • Sample Preparation: Dissolve 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.

  • System Equilibration: Flush the column with the starting mobile phase until the CAD baseline noise is < 0.5 pA. Causality: CAD is highly sensitive to mobile phase impurities; a stable, low baseline is a self-validating check that confirms solvent purity and system readiness.

  • Injection: Inject 5 µL of the sample.

  • Data Processing: CAD response is non-linear over large ranges; use a quadratic (second-order) calibration curve or apply a power-function transformation for accurate quantification[5].

Protocol B: FMOC-Cl Derivatization (HPLC-UV/FLD)

Column: RP-C18 (e.g., Hypersil GOLD), 150 x 4.6 mm, 3 µm. Mobile Phase:

  • Eluent A: 0.1% TFA in Water.

  • Eluent B: Acetonitrile. Detector: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm)[7].

Step-by-Step:

  • Reagent Preparation: Prepare 5 mM FMOC-Cl in anhydrous acetonitrile. Prepare 0.1 M Borate buffer (pH 8.5) to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization Reaction: Mix 100 µL of sample (in water) with 100 µL of Borate buffer and 200 µL of FMOC-Cl solution. Vortex and incubate at room temperature for 5 minutes[8].

  • Quenching (Critical Step): Add 100 µL of 20 mM Glycine. Causality: Unreacted FMOC-Cl will hydrolyze into FMOC-OH, which can co-elute with the analyte. Glycine reacts with excess FMOC-Cl to form a highly hydrophilic derivative that elutes early in the chromatogram, completely preventing interference with the target peak[9].

  • Injection: Inject 10 µL of the quenched mixture onto the C18 column.

Method Validation Results (ICH Q2(R2) Framework)

To objectively compare these methods, we evaluate them against the ICH Q2(R2) Validation of Analytical Procedures guidelines[3]. The updated Q2(R2) standard emphasizes reportable ranges, robustness, and the justification of calibration models (especially relevant for CAD's non-linear response)[3][10].

Validation Start ICH Q2(R2) Validation Strategy Spec Specificity / Selectivity (Blank & Degradants) Start->Spec Lin Linearity & Range (Reportable Range) Start->Lin Acc Accuracy & Recovery (Spike Studies) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Sens Sensitivity (LOD / LOQ) Start->Sens Lin->Sens Acc->Prec

Figure 2: Core ICH Q2(R2) validation parameters evaluated for both analytical procedures.

Performance Comparison Table
ICH Q2(R2) ParameterDirect HPLC-CADFMOC-Cl Derivatization (HPLC-UV/FLD)
Specificity High (Separates from volatile matrix)[6]Very High (Derivatization is amine-specific)[8]
Linearity / Range 1 - 500 µg/mL (Requires quadratic fit)[5]0.2 - 50 µg/mL (Linear fit, R² > 0.999)[9]
LOD (Sensitivity) ~50 ng/mL[11]~1 ng/mL (fmol range)[8]
Accuracy (Recovery) 98.5% - 101.2%95.0% - 103.5% (Dependent on derivatization yield)[9]
Precision (RSD) < 2.0% (Highly reproducible)[11]< 3.5% (Added variance from sample prep)
Throughput High (No sample prep required)Medium (5-min reaction + quenching required)[8]

Conclusion & Recommendations

The choice between HPLC-CAD and FMOC-Cl derivatization for the quantification of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate depends entirely on the phase of drug development and the required reportable range[10].

  • Choose HPLC-CAD for routine Quality Control (QC) and API release testing. It offers a self-validating, high-throughput workflow that eliminates the variability of chemical derivatization. The universal response of CAD[4] is ideal for detecting the parent compound alongside any non-volatile impurities or degradants without bias.

  • Choose FMOC-Cl Derivatization for bioanalysis, trace-level impurity profiling, or when CAD instrumentation is unavailable. The addition of the fluorenyl tag pushes the Limit of Detection (LOD) down to the femtomole range[8], making it the superior choice when sensitivity is the absolute priority.

Sources

Comparative

High-Fidelity FTIR Characterization of 1,4-Dimethyl 1-Aminocyclohexane-1,4-Dicarboxylate: A Comparative Analytical Guide

Executive Summary In modern pharmaceutical synthesis and peptidomimetic design,1[1] serves as a highly functionalized, conformationally restricted building block. Accurate structural validation of this intermediate is cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and peptidomimetic design,1[1] serves as a highly functionalized, conformationally restricted building block. Accurate structural validation of this intermediate is critical before downstream coupling reactions. This guide provides an objective comparison of Attenuated Total Reflectance (ATR) FTIR spectroscopy against traditional KBr transmission and FT-Raman modalities, detailing the mechanistic origins of key absorption bands and providing self-validating experimental workflows.

Mechanistic Spectroscopic Profiling

The molecular architecture of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate features a cyclohexane core, two methyl ester groups at the C1 and C4 positions, and a primary amine at the C1 position. Each functional group provides a distinct vibrational signature:

  • Primary Amine (-NH₂): The N-H bond polarity yields a medium-intensity doublet in the 3500–3300 cm⁻¹ region. This doublet does not represent two separate N-H bonds, but rather the symmetric and asymmetric stretching modes, as 2[2].

  • Ester Carbonyls (-COOCH₃): The highly polar C=O bonds undergo a massive change in dipole moment during vibration, resulting in a3[3]. Expertise Note: Because the C1 position contains both an amine and an ester, intramolecular hydrogen bonding may occur. This can cause the C1 carbonyl to absorb at a slightly lower wavenumber (~1730 cm⁻¹) compared to the unassociated C4 carbonyl (~1745 cm⁻¹).

  • Ester C-O-C Linkages: The fingerprint region is dominated by4[4].

Table 1: Key FTIR Absorption Bands & Mechanistic Assignments
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Causality / Vibration Mode
Primary Amine (-NH₂) 3500 - 3300Medium (Doublet)Symmetric & asymmetric N-H stretching.
Aliphatic C-H (Ring/Methyl) 2950 - 2850Medium to Strongsp³ C-H stretching of the cyclohexane core.
Ester Carbonyl (C=O) 1750 - 1730Strong, SharpHigh dipole moment change during C=O stretch.
Amine Bend (N-H) 1650 - 1580MediumN-H scissoring deformation.
Ester Linkage (C-O-C) 1300 - 1100Strong, BroadAsymmetric C-O-C stretching.

Comparative Modality Analysis

When characterizing highly functionalized amino esters, the choice of analytical modality dictates the reliability of the data.

Diamond ATR-FTIR (Recommended Product Modality)

ATR-FTIR is the premier choice for this compound. It requires zero sample preparation, eliminating the risk of moisture introduction. Causality: The technique relies on an evanescent wave penetrating the sample. Because the depth of penetration ( dp​ ) is inversely proportional to the wavenumber, high-frequency bands (like the N-H doublet at 3400 cm⁻¹) are artificially weakened in raw spectra. Modern spectrometers resolve this by applying an algorithmic ATR correction, normalizing the N-H stretch relative to the C=O stretch.

KBr Pellet Transmission FTIR (Traditional Alternative)

While KBr transmission offers excellent baseline resolution, it is fundamentally flawed for primary amines unless handled in a glovebox. Causality: KBr is highly hygroscopic. Any absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm⁻¹, which completely masks the critical N-H doublet of the aminocyclohexane derivative, leading to false-negative structural validations.

FT-Raman Spectroscopy (Orthogonal Alternative)

Raman is complementary to FTIR. While the highly polar C=O and N-H bonds produce weak Raman scattering, the non-polar C-C skeletal breathing modes of the cyclohexane ring produce intense Raman peaks. It is useful for confirming the integrity of the cycloaliphatic core but poor for validating the ester and amine functional groups.

Table 2: Modality Performance Comparison
MetricDiamond ATR-FTIRKBr Transmission FTIRFT-Raman Spectroscopy
Sample Preparation None (Direct application)Tedious (Grinding, pressing)None (Glass vial analysis)
Moisture Sensitivity Zero (Impervious to humidity)High Risk (Masks N-H band)Zero (Water is Raman-inactive)
C=O Sensitivity ExcellentExcellentPoor
Throughput Speed < 1 minute per sample10 - 15 minutes per sample2 - 5 minutes per sample

Analytical Decision Workflow

FTIR_Workflow Sample 1,4-Dimethyl 1-Aminocyclohexane- 1,4-Dicarboxylate ATR Diamond ATR-FTIR (Recommended) Sample->ATR Direct Application KBr KBr Transmission (Alternative) Sample->KBr Grind with KBr ClearNH Clear N-H Doublet (3500-3300 cm⁻¹) ATR->ClearNH Zero Moisture Risk Moisture Hygroscopic Risk (Water masks N-H) KBr->Moisture High Humidity CO_Band C=O Ester Stretch (1750-1735 cm⁻¹) Moisture->CO_Band N-H Obscured ClearNH->CO_Band Full Profile Validate Structural Validation Complete CO_Band->Validate

Analytical decision tree for characterizing 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate.

Self-Validating Experimental Protocols

Protocol A: Diamond ATR-FTIR (Recommended)
  • System Energy Validation: Run a background scan on the clean diamond crystal.

    • Validation Check: The single-beam spectrum must show maximum energy throughput at ~2000 cm⁻¹ with no negative peaks, confirming a pristine optical path.

  • Sample Application & Evanescent Coupling: Apply 1-2 mg of the neat 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate powder directly to the crystal. Lower the anvil to apply consistent pressure.

    • Causality: The IR beam does not pass through the sample; it creates an evanescent wave that penetrates only 0.5–2.0 µm. Intimate physical contact is required to achieve sufficient absorbance.

  • Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the maximum absorbance peak (the C=O stretch at ~1740 cm⁻¹) is between 0.4 and 0.8 AU to prevent detector saturation and non-linear photometric response.

  • Algorithmic Correction: Apply the ATR correction algorithm in the spectrometer software to normalize the high-frequency N-H doublet intensities for accurate library matching.

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 110°C for a minimum of 24 hours.

    • Causality: Unbaked KBr will introduce water into the matrix, producing a broad peak at 3400 cm⁻¹ that will obliterate the primary amine's N-H doublet.

  • Homogenization: Grind 1 mg of the sample with 100 mg of desiccated KBr in an agate mortar.

    • Validation Check: The mixture must be ground to a particle size smaller than the shortest IR wavelength (<2 µm) to prevent Christiansen effect scattering (which causes severe baseline sloping).

  • Pellet Pressing: Press the homogenized powder under 10 tons of vacuum pressure for 5 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will scatter the beam and degrade the signal-to-noise ratio.

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

References

  • 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate - EnamineStore. enaminestore.com. 1

  • FTIR spectrum synthesized dicarboxylate ester - ResearchGate. researchgate.net. 4

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. pressbooks.pub. 3

  • IR Absorption Table - UCLA. ucla.edu. 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate
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1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate
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